molecular formula C13H20O3Si B3156711 4-(t-Butyldimethylsilyloxy)benzoic acid CAS No. 83405-98-5

4-(t-Butyldimethylsilyloxy)benzoic acid

Cat. No. B3156711
CAS RN: 83405-98-5
M. Wt: 252.38 g/mol
InChI Key: FOSJKFHVBPZYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06558572B2

Procedure details

4-Hydroxybenzoic acid (4.009 g, 28.96 mmol) and tert-butyldimethylsilyl chloride (9.984 g, 66.24 mmol) were dissolved in dry N,N-dimethylformamide (21 ml) containing imidazole (8.653 g, 127.1 mmol). Upon stirring for 10 hours under argon, the reaction mixture was shaken with diethyl ether (130 ml) and water (130 ml). The organic portion was washed with water (60 ml×2). The crude product resulting from evaporating to dryness was dissolved in tetrahydrofuran (32 ml). Methanol (96 ml) and a solution of potassium carbonate (6.40 g, 46.31 mmol) in water (50 ml) were added. The mixture was then stirred for 1 hour. The volume was reduced by half by evaporation before adding a saturated brine (96 ml) followed by acidification with 1M KHSO4. The aqueous portion was washed times with diethyl ether (100 ml×3), and the organic portion was evaporated to dryness. Recrystallization from a mixed solvent of water (200 ml), ethanol (75 ml) and acetone (20 ml) yielded (o) (4.61 g, 63%). Proton-NMR spectral data (acetone-d6), δ (ppm): 0.10 (s, Si(CH3)2, 6H), 1.02 (s, Si(C(CH3)3, 9H), 6.99 (d, aromatic, 2H), 7.95 (d, aromatic, 2H)
Quantity
4.009 g
Type
reactant
Reaction Step One
Quantity
9.984 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
8.653 g
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
96 mL
Type
solvent
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four
Name
Yield
63%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[Si:11](Cl)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12].N1C=CN=C1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.O.CO.C(OCC)C>[Si:11]([O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12] |f:3.4.5|

Inputs

Step One
Name
Quantity
4.009 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
9.984 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
21 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
8.653 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
6.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
96 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
130 mL
Type
solvent
Smiles
O
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Upon stirring for 10 hours under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic portion was washed with water (60 ml×2)
CUSTOM
Type
CUSTOM
Details
The crude product resulting
CUSTOM
Type
CUSTOM
Details
from evaporating to dryness
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in tetrahydrofuran (32 ml)
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The volume was reduced by half by evaporation
ADDITION
Type
ADDITION
Details
before adding a saturated brine (96 ml)
WASH
Type
WASH
Details
The aqueous portion was washed times with diethyl ether (100 ml×3)
CUSTOM
Type
CUSTOM
Details
the organic portion was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallization from a mixed solvent of water (200 ml), ethanol (75 ml) and acetone (20 ml)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.61 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.